N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

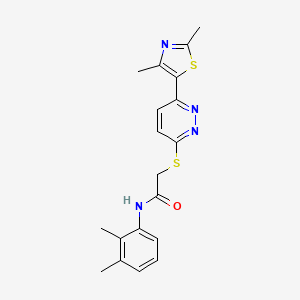

N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a thioether-linked pyridazine ring and a 2,4-dimethylthiazol-5-yl substituent. The compound integrates a dimethylphenyl group at the acetamide’s nitrogen, which may influence steric and electronic properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c1-11-6-5-7-15(12(11)2)21-17(24)10-25-18-9-8-16(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJIXCGZPBOKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit promising anticonvulsant properties. For instance, derivatives of thiazole linked with pyridazine have been synthesized and evaluated for their efficacy in various seizure models.

- Key Findings :

- A study demonstrated that thiazole-pyridazine hybrids showed effective seizure protection in electroshock and PTZ-induced seizure tests. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring significantly enhance anticonvulsant activity .

- Another compound, structurally related to N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, exhibited a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test .

Anticancer Properties

The anticancer potential of thiazole and pyridazine derivatives has been extensively studied. These compounds have shown selective cytotoxicity against various cancer cell lines.

- Research Insights :

- Compounds derived from thiazole have demonstrated significant selectivity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating strong antiproliferative activity .

- In another study, a series of thiazole-pyridine hybrids were synthesized and tested against multiple cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). One derivative showed an IC50 value of 5.71 μM, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has also been explored.

- Clinical Relevance :

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares key structural features with several acetamide derivatives reported in the literature.

Table 1: Structural and Functional Comparison with Analogous Acetamides

Key Observations

The pyridazine-thioether linkage distinguishes it from sulfur-free analogs (e.g., alachlor) and could modulate solubility and redox stability .

Thiazole vs. Thienyl/Quinoline Derivatives: Unlike N-(4-bromophenyl)-2-(2-thienyl)acetamide (), which uses a thienyl group for π-conjugation, the target compound’s dimethylthiazole may enhance hydrogen-bonding capacity, a feature critical for target-specific interactions in drug design .

Pesticide vs. Pharmaceutical Potential: Chlorinated acetamides like alachlor and pretilachlor are herbicidal due to their electrophilic chloro groups, which disrupt plant lipid synthesis .

Synthetic Challenges :

- The pyridazine-thioether motif in the target compound requires specialized coupling strategies, unlike simpler acetamides (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide), which are synthesized via direct nucleophilic substitution .

Biological Activity

N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide. Its molecular formula is C17H15N5O3S2, with a molecular weight of 401.46 g/mol. The structure features a thiazole ring and a pyridazine moiety, which are significant for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazole and pyridazine derivatives exhibit various biological activities, including:

- Anticancer Activity : Thiazole derivatives have been reported to inhibit the expression of oncogenes such as MYC, leading to reduced tumor growth in various cancer models . The compound under study may share similar mechanisms due to its structural components.

- Antimicrobial Properties : Compounds with thiazole and pyridazine frameworks have shown antimicrobial activity against different pathogens. The electron-withdrawing nature of the thiazole ring enhances the compound's ability to interact with microbial targets .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cytokine production, which could be relevant for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

- Substituent Variations : Studies suggest that substituents on the phenyl ring can significantly affect potency. For instance, non-bulky electron-withdrawing groups at the ortho position enhance activity against certain cancer cell lines .

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Ortho | Electron-withdrawing | Increased potency |

| Para | Small atoms (H/F) | Moderate potency |

Case Studies

- Antimalarial Activity : A series of thiazole analogs were synthesized and evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that modifications similar to those in this compound could lead to compounds with high potency and low cytotoxicity in HepG2 cell lines .

- Leishmanicidal Activity : A study on hybrid phthalimido-thiazoles demonstrated significant leishmanicidal activity with low toxicity towards mammalian cells. Such findings suggest that similar thiazole-containing compounds may be explored for their potential in treating leishmaniasis .

Q & A

What are the common synthetic routes for preparing N-(2,3-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?

Basic Question

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 6-(2,4-dimethylthiazol-5-yl)pyridazine-3-thiol. A nucleophilic substitution reaction between this thiol intermediate and 2-chloro-N-(2,3-dimethylphenyl)acetamide is performed under basic conditions (e.g., NaOH) in refluxing ethanol or DMF . Purification via column chromatography and recrystallization ensures high yield (>70%) and purity (>95% by HPLC).

Advanced Question Q. How can reaction conditions be optimized to minimize by-products during thioacetamide linkage formation? Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; ethanol/water mixtures balance reactivity and selectivity .

- Temperature control : Reflux at 80–90°C for 6–8 hours maximizes conversion while avoiding decomposition .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question

Standard characterization includes:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on thiazole and phenyl rings) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 427.12) .

Advanced Question Q. How can X-ray crystallography resolve ambiguities in stereochemical or regiochemical assignments? Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Thiazole-pyridazine orientation : Planar geometry due to π-π stacking interactions.

- Methyl group positions : Distances between methyl protons and adjacent aromatic protons validate substitution patterns .

What biological targets or mechanisms are associated with this compound?

Basic Question

Preliminary studies suggest activity against kinases (e.g., EGFR) and antimicrobial targets (e.g., bacterial DNA gyrase) due to its thiazole and pyridazine moieties, which mimic ATP-binding motifs .

Advanced Question Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

| Modification Site | Impact on Activity | Reference |

|---|---|---|

| Thiazole C4-methyl | Enhances hydrophobic interactions with kinase pockets | |

| Pyridazine N-position | Electron-withdrawing groups improve metabolic stability | |

| Acetamide linker | Replacement with sulfonamide reduces cytotoxicity |

How can computational methods aid in predicting reactivity or biological interactions?

Advanced Question

Quantum mechanical calculations (e.g., DFT) predict reaction pathways for synthesis optimization, while molecular docking (AutoDock Vina) identifies potential binding poses with targets like EGFR (binding energy ≤ -9.5 kcal/mol) . Machine learning models trained on PubChem data can prioritize derivatives for synthesis .

How should researchers address contradictions in biological activity data across studies?

Advanced Question

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use of CLSI guidelines for antimicrobial assays .

- Control compounds : Benchmark against known inhibitors (e.g., imatinib for kinase assays) .

- Dose-response curves : IC determination across multiple replicates to confirm potency trends .

What are the stability considerations for long-term storage of this compound?

Basic Question

The compound is stable at -20°C in inert atmospheres (N) but degrades under UV light or acidic/basic conditions. Storage in amber vials with desiccants is recommended .

Advanced Question Q. How can forced degradation studies (e.g., hydrolysis, oxidation) identify degradation pathways?

- Acidic conditions : Cleavage of the thioacetamide bond, detected via LC-MS.

- Oxidative stress : Formation of sulfoxide by-products, monitored by H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.